molecular formula C12H9BrClN3O2S B3555590 2-[(5-bromo-2-thienyl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide

2-[(5-bromo-2-thienyl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide

Cat. No. B3555590
M. Wt: 374.64 g/mol
InChI Key: FOENBPSHZJKMSU-UHFFFAOYSA-N
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Description

The compound “2-[(5-bromo-2-thienyl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide” is an organic compound that contains a hydrazinecarboxamide group attached to a 5-bromo-2-thienylcarbonyl group and a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular formula of this compound is C12H9BrClN3O2S . It contains several functional groups, including a hydrazinecarboxamide group, a bromothiophene group, and a chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Without specific data, we can only speculate that this compound might exhibit properties typical for compounds with similar structures .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve exploring its reactivity and interactions with other compounds .

properties

IUPAC Name

1-[(5-bromothiophene-2-carbonyl)amino]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O2S/c13-10-6-5-9(20-10)11(18)16-17-12(19)15-8-3-1-7(14)2-4-8/h1-6H,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOENBPSHZJKMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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